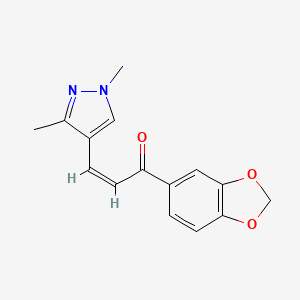![molecular formula C17H16FN5O2S B4854080 N-(2-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4854080.png)
N-(2-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea, commonly known as FMBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBT is a thiourea derivative that is synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of FMBT involves its ability to bind to specific proteins and enzymes, thereby inhibiting their activity. In cancer cells, FMBT has been shown to inhibit the activity of proteins involved in cell proliferation and angiogenesis, leading to the inhibition of cancer cell growth. In neurodegenerative diseases, FMBT inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are responsible for the formation of plaques and Lewy bodies, respectively. FMBT has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of their growth.
Biochemical and Physiological Effects
FMBT has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of amyloid-beta and alpha-synuclein protein aggregation, and the inhibition of bacterial and fungal growth. FMBT has also been shown to have low toxicity and high selectivity, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
FMBT has several advantages for lab experiments, including its high purity and effectiveness, low toxicity, and high selectivity. However, FMBT also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of FMBT, including the development of new drugs based on FMBT, the optimization of FMBT synthesis methods, and the study of FMBT's potential applications in other fields, such as agriculture and environmental science. Furthermore, the study of FMBT's mechanism of action and its interaction with specific proteins and enzymes could lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
FMBT has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, FMBT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMBT has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Furthermore, FMBT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-11-3-1-2-4-12(11)19-17(26)20-13-5-6-14(16-15(13)21-25-22-16)23-7-9-24-10-8-23/h1-6H,7-10H2,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGXGFGASTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=S)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4853999.png)
![N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4854004.png)
![N-(1-methylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4854012.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)

![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B4854028.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854034.png)

![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854046.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4854049.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4854056.png)
![3-(pentyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B4854059.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)